molecular formula C19H18N4O2 B2371888 2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-56-1

2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2371888
CAS No.: 941891-56-1
M. Wt: 334.379
InChI Key: NQUJRRXALATHMY-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They have been intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .


Synthesis Analysis

The synthesis of triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

Triazoles are an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

The oxidation processes of related hexatriazole donor-based complexes are cathodically shifted relative to those of related hexatriazole donor-based complexes with density functional theory (DFT) calculations showing the metal d-orbitals are destabilised through a π-donor contribution from the triazole rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can be determined using various spectral techniques. For example, IR and NMR spectroscopy can provide information about the structure of the compound .

Scientific Research Applications

Antiviral and Biological Activity

One notable application of imidazo[1,2-a]-s-triazine derivatives is in the development of antiviral agents. Research on the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine has demonstrated moderate activity against certain viruses at non-toxic dosage levels. These compounds represent a new class of purine analogues and have shown potential for further development in antiviral therapies (Kim et al., 1978).

Synthetic Chemistry and Material Science

The microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl group has been explored, yielding compounds with various structural motifs, including triazolo[1,5-a]pyrimidines and benzimidazo[5,1-c][1,2,4]triazines. These synthetic methodologies enable the rapid and efficient generation of complex heterocyclic systems, which are essential in the development of new materials and pharmaceuticals (Shaaban, 2008).

Pharmaceutical Research

The structural and synthetic versatility of imidazo and triazine derivatives has been leveraged in pharmaceutical research, leading to the development of compounds with potential biological activity. For example, the synthesis of highly functionalized tetrahydropyridines, which are derivatives of imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, showcases the potential for these compounds in medicinal chemistry (Wasilewska et al., 2011).

Supramolecular Chemistry and CO2 Capture

The development of triazine-based benzimidazole-linked polymers demonstrates the application of these compounds in supramolecular chemistry, particularly for selective CO2 capture. These materials exhibit high surface areas and selectivities for CO2 over N2, indicating their potential utility in environmental and energy-related applications (Sekizkardes et al., 2014).

Organic Electronics

Triazine and benzimidazole derivatives have also found applications in organic electronics, such as in the development of electron transport materials for organic light-emitting diodes (OLEDs). The synthesis of linear and star-shaped benzimidazolyl derivatives, which display high thermal and morphological stability along with deep LUMO energy levels, underscores the utility of these compounds in the fabrication of efficient OLED devices (White et al., 2010).

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Safety and Hazards

While specific safety and hazard information for “2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some triazoles have been noted to have hepatotoxicity and hormonal problems .

Future Directions

The future of triazole research is promising, with constant developments indicating that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Properties

IUPAC Name

2-benzyl-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-7-9-16(10-8-14)21-11-12-22-17(24)18(25)23(20-19(21)22)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUJRRXALATHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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